{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” is a complex organic molecule featuring a pyrazole ring substituted with cyclopropyl and isopropyl groups, and an amine group linked to a propyl chain with an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of cyclopropyl and isopropyl groups. The final steps involve the attachment of the amine group and the propyl chain with the isopropoxy group. Common reagents used in these reactions include cyclopropyl bromide, isopropyl bromide, and various amines under controlled conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. Techniques such as continuous flow chemistry and high-throughput screening can optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a ligand in binding studies or as a probe in biochemical assays due to its potential interactions with biological macromolecules.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anti-cancer activities, given its structural similarity to known bioactive molecules.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which “{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl and isopropyl groups may enhance binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- [3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methylamine
- [3-(propan-2-yloxy)propyl]amine
- 1-(propan-2-yl)-1H-pyrazole
Uniqueness
The uniqueness of “{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both cyclopropyl and isopropyl groups, along with the pyrazole ring and amine functionality, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H29N3O |
---|---|
Molecular Weight |
279.42 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C16H29N3O/c1-12(2)19-15(10-16(18-19)14-6-7-14)11-17-8-5-9-20-13(3)4/h10,12-14,17H,5-9,11H2,1-4H3 |
InChI Key |
SZLGQMBJRITXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2CC2)CNCCCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.